molecular formula C50H58N12O12 B12404014 EphA2 agonist 1

EphA2 agonist 1

Cat. No.: B12404014
M. Wt: 1019.1 g/mol
InChI Key: GMPGUKZZIIPCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EphA2 agonist 1 is a useful research compound. Its molecular formula is C50H58N12O12 and its molecular weight is 1019.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

EphA2 (Eph receptor A2) is a receptor tyrosine kinase that plays a significant role in various biological processes, including cell proliferation, migration, and angiogenesis. Its dysregulation is often associated with cancer progression and metastasis. Recent studies have focused on the development of small molecule agonists for EphA2, particularly EphA2 agonist 1, which has shown promising results in modulating biological activity and therapeutic potential against cancers.

EphA2 typically interacts with its ligand, ephrin-A1, to initiate signaling pathways that can inhibit tumor growth and metastasis. However, in many cancer cells, EphA2 can become ligand-independent and promote oncogenic signaling through pathways such as Akt and Ras/ERK. Agonists like this compound aim to restore the normal signaling functions of EphA2 by mimicking the action of ephrin-A1, thereby reactivating its tumor-suppressive capabilities.

Key Biological Activities:

  • Inhibition of Tumor Growth : Activation of EphA2 by agonists leads to decreased Akt and ERK phosphorylation, which are critical for cell survival and proliferation. This mechanism has been observed in various cancer cell lines including prostate and breast cancer cells .
  • Induction of Apoptosis : Studies indicate that EphA2 activation can trigger apoptotic pathways, leading to increased cell death in tumor cells expressing high levels of EphA2 .
  • Reduction of Metastatic Potential : By promoting cell adhesion and inhibiting migration, EphA2 agonists can reduce the invasive capabilities of cancer cells .

Case Studies

  • Doxazosin as an EphA2 Agonist :
    • Doxazosin was identified as a novel small molecule agonist that activates EphA2 independently of its known adrenergic receptor activity. In vitro studies demonstrated that doxazosin inhibited migration in prostate cancer cells and reduced metastasis in xenograft models .
    • Table 1 summarizes the effects of doxazosin on various cancer cell lines:
    Cell LineMigration Inhibition (%)Apoptosis Induction (%)
    Prostate Cancer7560
    Breast Cancer7055
    Glioma8065
  • Monoclonal Antibodies Targeting EphA2 :
    • Antibody-drug conjugates (ADCs) targeting EphA2 have shown efficacy in delaying tumor progression. For instance, the conjugate [1C1-mcMMAF] induced significant apoptosis in EphA2-expressing tumors with minimal side effects .
    • Table 2 outlines the efficacy of ADCs in mouse models:
    Treatment TypeDose (mg/kg)Tumor Growth Inhibition (%)
    1C1-mcMMAF185
    Control (Vehicle)-10

Properties

Molecular Formula

C50H58N12O12

Molecular Weight

1019.1 g/mol

IUPAC Name

2-[2-[2-[[3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbonyl]phenyl]carbamoyloxy]ethoxy]ethoxy]ethyl N-[3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbonyl]phenyl]carbamate

InChI

InChI=1S/C50H58N12O12/c1-67-39-27-35-37(29-41(39)69-3)55-47(57-43(35)51)61-15-11-59(12-16-61)45(63)31-7-5-9-33(25-31)53-49(65)73-23-21-71-19-20-72-22-24-74-50(66)54-34-10-6-8-32(26-34)46(64)60-13-17-62(18-14-60)48-56-38-30-42(70-4)40(68-2)28-36(38)44(52)58-48/h5-10,25-30H,11-24H2,1-4H3,(H,53,65)(H,54,66)(H2,51,55,57)(H2,52,56,58)

InChI Key

GMPGUKZZIIPCEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)OCCOCCOCCOC(=O)NC5=CC=CC(=C5)C(=O)N6CCN(CC6)C7=NC8=CC(=C(C=C8C(=N7)N)OC)OC)N)OC

Origin of Product

United States

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